molecular formula C10H10O3 B3254866 3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid CAS No. 245063-66-5

3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid

Cat. No.: B3254866
CAS No.: 245063-66-5
M. Wt: 178.18 g/mol
InChI Key: KATGHGQTWIDEHA-UHFFFAOYSA-N
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Description

3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid is a benzofuran derivative . It has a molecular weight of 134.1751 .


Synthesis Analysis

This compound undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl . There are also other methods for constructing benzofuran rings, such as a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular formula of this compound is C9H10O . Unfortunately, the specific 3D structure of this compound is not available in the search results.


Chemical Reactions Analysis

Benzofuran compounds, including this compound, have been shown to undergo various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions .

Scientific Research Applications

Synthesis Methods

  • Electrochemical Synthesis : A novel electrochemical method was developed for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids, including 3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid. This involves aryl radical generation, cyclization, and carboxylation, using methyl 4-tert-butylbenzoate as an electron-transfer mediator (Senboku, Michinishi, & Hara, 2011).

  • Photochemical Synthesis : Photochemical methods were used to synthesize dihydrobenzofurans with antibacterial properties. Specific compounds showed activity against various bacteria, including Gram-positive and Gram-negative strains (Ravi, Selvam, & Swaminathan, 2012).

Biological Applications

  • Antitumor Properties : Dihydrobenzofuran lignans, structurally related to this compound, were synthesized and evaluated for anticancer activity. Certain compounds showed promising activity, especially against leukemia and breast cancer cell lines, by inhibiting tubulin polymerization (Pieters, Van Dyck, Gao, Bai, Hamel, Vlietinck, & Lemière, 1999).

  • Antimicrobial Activity : Some dihydrobenzofuran derivatives, including those related to this compound, demonstrated moderate antibacterial activity, suggesting potential for antimicrobial applications (Ravi, Selvam, & Swaminathan, 2012).

Chemical Derivatives

  • Spiro Compound Synthesis : 3-Carboxy-2,3-dihydrobenzofuran-3-ylacetic acid, a derivative, was used in synthesizing a novel spiro compound combining 2,3-dihydrobenzofuran and γ-butyrolactone, showcasing the compound's utility in complex organic synthesis (Katayama, Senboku, & Hara, 2016).

  • Metal-Free Coupling Reactions : A new coupling reaction between 2-vinylphenols and carboxylic acids synthesized 3-acyloxy-2,3-dihydrobenzofurans under metal-free conditions. This highlights the versatility of dihydrobenzofurans in organic synthesis (Chen, Shao, Zheng, Cheng, & Wan, 2015).

Future Directions

Benzofuran compounds, including 3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Therefore, future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs.

Properties

IUPAC Name

3-methyl-2H-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-10(9(11)12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATGHGQTWIDEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240227
Record name 2,3-Dihydro-3-methyl-3-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245063-66-5
Record name 2,3-Dihydro-3-methyl-3-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245063-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3-methyl-3-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid
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Reactant of Route 6
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